1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one
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Overview
Description
1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound that belongs to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and indole moieties, followed by their coupling through various reaction conditions. For instance, the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst, can yield the desired intermediate compounds . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a G-protein-coupled receptor 119 (GPR119) agonist, which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . GPR119 agonists have shown promise in stimulating glucose-dependent insulin release and promoting the secretion of incretin GLP-1, making them potential candidates for the treatment of type 2 diabetes .
Mechanism of Action
The mechanism of action of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with GPR119. By binding to this receptor, the compound stimulates glucose-dependent insulin release from the pancreas and promotes the secretion of incretin hormones like GLP-1 from the gastrointestinal tract . This dual mechanism helps in regulating plasma glucose levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
Similar compounds include other GPR119 agonists that share structural similarities, such as:
BMS-903452: Another potent and selective GPR119 agonist that has shown efficacy in rodent models of diabetes.
Indole derivatives: Various indole-based compounds have been studied for their biological activities, including their role as enzyme inhibitors and receptor agonists.
The uniqueness of 1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one lies in its specific structural configuration, which contributes to its selective binding and activity at the GPR119 receptor.
Properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-14-11-22-19(23-12-14)26-15-5-7-24(8-6-15)18(25)9-13-10-21-17-4-2-1-3-16(13)17/h1-4,10-12,15,21H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSLAMMRDNUHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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